B1194260 RDEA-436

RDEA-436

Cat. No.: B1194260
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RDEA-436 is a small-molecule kinase inhibitor developed by Ardea Biosciences, Inc., targeting MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway implicated in cancer and inflammatory diseases . It inhibits MEK1/2 by binding to a unique allosteric cavity adjacent to the ATP-binding pocket, classified as a type 3 binding mode inhibitor . As of 2025, this compound is in Phase I clinical trials across the U.S., U.K., Germany, and Japan, with collaborations involving AstraZeneca, Bausch Health, and Bayer . Notably, its molecular structure remains undisclosed, complicating structural comparisons and cheminformatics analyses .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDEA436;  RDEA-436;  RDEA 436.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare RDEA-436 with structurally or mechanistically related MEK inhibitors, focusing on selectivity, binding modes, clinical progress, and off-target effects.

Table 1: Comparative Analysis of this compound and Key MEK Inhibitors

Compound Target(s) Binding Mode Selectivity (CATDS Median) Off-Targets Identified Clinical Stage (2025) Key Developers
This compound MEK1/2 Type 3 0.7 (high selectivity) MAT2A, NQO2, others Phase I Ardea Biosciences
Binimetinib MEK1/2 Type 3 0.7 NQO2 Approved (melanoma) Array BioPharma
Trametinib MEK1/2 Type 1 0.3 Multiple kinases Approved (NSCLC) GlaxoSmithKline
Selumetinib MEK1/2 Type 2 0.4 BRAF, RAF1 Approved (NF1) AstraZeneca

Key Findings and Comparisons

Binding Mode and Selectivity Type 3 inhibitors (this compound, Binimetinib) exhibit superior selectivity (median CATDS = 0.7) compared to type 1 (median CATDS = 0.3) and type 2 inhibitors (median CATDS = 0.4) due to their unique allosteric binding . However, this compound displays broader off-target activity than Binimetinib, including interactions with non-kinases like MAT2A (methionine adenosyltransferase) and NQO2 (quinone oxidoreductase), which may influence toxicity profiles .

Clinical Development Binimetinib and Trametinib are clinically advanced, with approvals in melanoma and NSCLC, respectively. In contrast, this compound remains in early-phase trials, reflecting its later-stage discovery . Selumetinib, a type 2 inhibitor, is approved for neurofibromatosis type 1 (NF1), demonstrating the therapeutic versatility of MEK inhibition .

Structural and Functional Limitations The undisclosed structure of this compound limits direct structural comparisons and computational modeling, unlike Binimetinib and Trametinib, whose crystal structures are well-characterized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.